Proteasome Inhibition Activity Baseline: >100 μM IC50 in Human 20S Proteasome Trypsin-Like Assay
In an in vitro biochemical assay measuring inhibition of trypsin-like activity of the human 20S proteasome in red blood cells, tert-butyl N-(1-aminoheptan-4-yl)carbamate exhibited an IC50 greater than 1.00 × 10⁵ nM (>100 μM), indicating negligible proteasome inhibitory activity [1]. This contrasts sharply with known proteasome inhibitors such as bortezomib (IC50 ~7 nM for chymotrypsin-like activity) and carfilzomib (IC50 <5 nM) [2]. The absence of meaningful proteasome inhibition is a critical selection parameter when this compound is employed as a PROTAC linker or synthetic intermediate, as unintended proteasome modulation would confound degradation studies and introduce off-target cellular effects.
| Evidence Dimension | 20S proteasome trypsin-like activity inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (>100 μM) |
| Comparator Or Baseline | Bortezomib: ~7 nM (chymotrypsin-like); Carfilzomib: <5 nM |
| Quantified Difference | >14,000-fold lower potency than clinical proteasome inhibitors |
| Conditions | Human red blood cell lysate; 20-minute pretreatment; Boc-Leu-Arg-Arg-AMC substrate; BindingDB assay |
Why This Matters
Confirms that the compound does not interfere with ubiquitin-proteasome system activity, eliminating a confounding variable in PROTAC mechanism-of-action studies.
- [1] BindingDB. BDBM50242223 CHEMBL4091800. Affinity Data for tert-butyl N-(1-aminoheptan-4-yl)carbamate. Accessed April 2026. View Source
- [2] Kisselev AF, et al. Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology. 2012;19(1):99-115. View Source
